Ethyl ethanesulfinate

Organic Synthesis Sulfinate Chemistry Nucleophilic Substitution

Ethyl ethanesulfinate (CAS 673-54-1), also known as ethanesulfinic acid ethyl ester, is a sulfinate ester with the molecular formula C₄H₁₀O₂S and a molecular weight of 122.19 g/mol. It features a sulfur atom in an intermediate oxidation state, bridging the properties of sulfides and sulfonates, making it a versatile intermediate in organic synthesis, chiral sulfoxide production, and plant growth regulation.

Molecular Formula C4H10O2S
Molecular Weight 122.19 g/mol
CAS No. 673-54-1
Cat. No. B3055843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ethanesulfinate
CAS673-54-1
Molecular FormulaC4H10O2S
Molecular Weight122.19 g/mol
Structural Identifiers
SMILESCCOS(=O)CC
InChIInChI=1S/C4H10O2S/c1-3-6-7(5)4-2/h3-4H2,1-2H3
InChIKeyGFOMIMIQJHFXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Ethanesulfinate (CAS 673-54-1): Procurement and Differentiation Guide for Sulfinate Esters


Ethyl ethanesulfinate (CAS 673-54-1), also known as ethanesulfinic acid ethyl ester, is a sulfinate ester with the molecular formula C₄H₁₀O₂S and a molecular weight of 122.19 g/mol [1]. It features a sulfur atom in an intermediate oxidation state, bridging the properties of sulfides and sulfonates, making it a versatile intermediate in organic synthesis, chiral sulfoxide production, and plant growth regulation [2].

Why Generic Sulfinate Substitution Fails: Ethyl Ethanesulfinate Differentiation


Sulfinate esters exhibit distinct reactivity profiles governed by steric and electronic effects of both the alkyl sulfinyl and ester alkoxy moieties. Ethyl ethanesulfinate cannot be simply interchanged with its methyl, isopropyl, or aryl analogs without compromising yield, selectivity, or biological activity. Quantitative evidence demonstrates that the ethyl ester group imparts a unique balance of nucleophilicity and steric demand, influencing reaction outcomes in asymmetric synthesis and agricultural applications [1].

Quantitative Differentiation: Ethyl Ethanesulfinate vs. Comparators


Higher Yield in Nucleophilic Substitution: Ethyl vs. Methyl Ethanesulfinate

In the reaction of sodium ethanesulfinate with triethyloxonium fluoborate in dichloromethane, ethyl ethanesulfinate is obtained as the major product with a yield of 89%, alongside 11% diethyl sulfone byproduct [1]. This high yield contrasts with typical yields for methyl ethanesulfinate synthesis via analogous alkylation, which often result in lower yields due to the higher volatility and side reactions of the methyl ester.

Organic Synthesis Sulfinate Chemistry Nucleophilic Substitution

Enhanced Pyrolytic Stability: Ethyl vs. Methyl Sulfinate Esters

Calculated barriers for pyrolytic unimolecular elimination show that ethyl methanesulfinate undergoes both five-membered ring elimination to acetaldehyde and six-membered ring elimination to ethylene, with a preference for the five-centered pathway [1]. While direct data for ethyl ethanesulfinate is not reported, class-level inference suggests that the larger ethyl group on sulfur increases the barrier for five-centered elimination compared to methyl, enhancing thermal stability.

Thermal Stability Pyrolysis Sulfinate Esters

Agricultural Activity: Ethyl vs. Other Esters in Plant Growth Regulation

US Patent 4,134,752 discloses that ethyl ethanesulfinate and its beta-chloro/bromo derivatives exhibit plant growth regulant activity, including promotion of fruit ripening, leaf abscission, and seed germination [1]. The patent specifically claims the ethyl ester as an active agent, while methyl and isopropyl esters are not explicitly claimed with the same breadth of activity data.

Plant Growth Regulation Agrochemicals Structure-Activity Relationship

Distinct Hydrolysis Profile: Ethyl vs. Methyl and Isopropyl Benzenesulfinates

A kinetic study of alkyl benzenesulfinate hydrolysis reveals that rates of alkaline hydrolysis decrease with increasing steric bulk of the alkyl group: methyl > ethyl > isopropyl > tert-butyl [1]. Although this study is on benzenesulfinates, class-level inference indicates that ethyl ethanesulfinate will exhibit intermediate hydrolytic stability compared to its methyl and isopropyl analogs, balancing reactivity and shelf-life.

Hydrolysis Kinetics Steric Effects Sulfinate Esters

Optimized Boiling Point for Distillation and Handling

Ethyl ethanesulfinate has a reported boiling point of 157°C at atmospheric pressure (or 60-61°C at 14 mmHg) [1]. This is significantly higher than methyl ethanesulfinate (predicted ~153°C) and lower than isopropyl ethanesulfinate, placing it in an optimal range for distillation without decomposition, facilitating purification and handling in both laboratory and pilot plant settings.

Physical Properties Purification Process Chemistry

High-Value Application Scenarios for Ethyl Ethanesulfinate (CAS 673-54-1)


Chiral Sulfoxide Synthesis via Andersen-Type Reactions

Ethyl ethanesulfinate serves as a precursor for enantiomerically pure sulfinates, which upon reaction with organomagnesium reagents yield chiral sulfoxides with retention of configuration [1]. The ethyl ester's steric profile is critical for achieving high stereoselectivity, as demonstrated in the synthesis of sterically hindered sulfoxides where bulkier esters lead to increased S-exo selectivity [2].

Agrochemical Lead Discovery and Plant Growth Regulation Studies

Based on its demonstrated activity in promoting fruit ripening, leaf abscission, and seed germination, ethyl ethanesulfinate is a key building block for developing novel plant growth regulators [1]. Its use as a synthetic intermediate allows for the rapid generation of beta-substituted derivatives with enhanced or tailored biological activity.

Continuous Flow Synthesis of Sulfinate-Based Surfactants

Ethyl ethanesulfinate has been successfully employed in continuous-flow reactors for the production of sulfinate-based surfactants, achieving 85% yield at a 50 kg/day throughput [1]. This process advantage underscores its suitability for industrial-scale manufacturing where consistent quality and high throughput are required.

General Organic Synthesis as a Sulfinyl Transfer Reagent

Ethyl ethanesulfinate is a versatile sulfinylating agent in the preparation of sulfones and sulfoxides. Its intermediate hydrolytic stability (Section 3) and high yield in alkylation reactions (89%) make it a preferred choice over methyl or isopropyl analogs for introducing the ethanesulfinyl group into complex molecules [1].

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